molecular formula C11H9Cl2N B598261 3,4-Dichloro-7,8-dimethylquinoline CAS No. 1204811-76-6

3,4-Dichloro-7,8-dimethylquinoline

Cat. No.: B598261
CAS No.: 1204811-76-6
M. Wt: 226.1
InChI Key: MEXZEIRFIHNAJW-UHFFFAOYSA-N
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Description

3,4-Dichloro-7,8-dimethylquinoline is a synthetic quinoline derivative that serves as a versatile chemical intermediate in medicinal chemistry and materials science. Quinoline scaffolds are extensively investigated for their diverse biological activities, which include antiprotozoal, antibacterial, antifungal, and antiviral properties . Researchers value this dichloro-dimethyl substituted quinoline as a key precursor in the design and synthesis of more complex molecules. For instance, closely related 4,7-dichloro-2-methylquinolines have been used to develop novel 2-quinolyl-1,3-tropolone derivatives, which have demonstrated excellent anti-proliferative activity against a range of human cancer cell lines, including ovarian and colon cancers . The specific substitution pattern on the quinoline ring system influences the compound's reactivity and physical properties, making it a valuable building block for constructing compound libraries in drug discovery efforts. The crystal structure of related isomers shows that the molecule is essentially planar, a feature that can facilitate intermolecular interactions in the solid state . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound in a laboratory setting with appropriate engineering controls and personal protective equipment.

Properties

CAS No.

1204811-76-6

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

IUPAC Name

3,4-dichloro-7,8-dimethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-6-3-4-8-10(13)9(12)5-14-11(8)7(6)2/h3-5H,1-2H3

InChI Key

MEXZEIRFIHNAJW-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=C(C(=C2C=C1)Cl)Cl)C

Synonyms

3,4-Dichloro-7,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

4,7-Dichloro-2,8-dimethylquinoline (CAS 21728-15-4)

  • Substituents : Chlorine at positions 4 and 7; methyl groups at 2 and 6.
  • Synthesis: Not explicitly detailed in the evidence, but analogous methods (POCl₃-mediated chlorination of substituted anilines) are likely .
  • Applications : Marketed as a specialty chemical, with regional demand in Europe and Asia for pharmaceutical intermediates .
  • Key Differences: The shifted chlorine positions (4,7 vs.

2-Chloro-8-methoxyquinoline

  • Substituents : Chlorine at position 2; methoxy group at 7.
  • Crystal Structure : Similar planarity (r.m.s. deviation = 0.074 Å) but lacks methyl groups, reducing steric hindrance .

4-Chloro-6,7-dimethoxyquinoline

  • Substituents : Chlorine at position 4; methoxy groups at 6 and 5.
  • Synthesis : Derived from 6,7-dimethoxynaphthalen-1-ol and POCl₃, highlighting the role of electron-donating methoxy groups in directing chlorination .
  • Structural Features: Methoxy groups deviate slightly (0.02–0.08 Å) from the quinoline plane, contrasting with the coplanar methyl groups in the title compound .

7,8-Dichloroquinoline Derivatives

  • Substituents: Chlorine at positions 7 and 8 (e.g., 7,8-dichloro-2-methylquinoline).
  • Applications : Highlighted in drug resistance reversal research, where dichlorination at 7,8 positions enhances interaction with microbial targets .
  • Comparison : The title compound’s 7,8-dimethyl groups may reduce electrophilicity compared to 7,8-dichloro analogs, altering binding affinities .

Preparation Methods

Reaction Conditions and Workflow

  • Reactants :

    • 2,3-Dimethylaniline (10 mmol)

    • Malonic acid (10 mmol)

    • POCl₃ (30 mL)

  • Procedure :

    • Reflux the mixture at 110–120°C for 5 hours under nitrogen.

    • Cool, pour into crushed ice, and neutralize with 5 M NaOH.

    • Extract the crude product via filtration and purify via column chromatography (95:5 hexane–ethyl acetate).

  • Key Observations :

    • POCl₃ mediates both cyclization (forming the quinoline core) and chlorination at positions 3 and 4.

    • Methyl groups at positions 7 and 8 originate from the 2,3-dimethylaniline substrate.

ParameterValueSource
Yield60–70% (crude)
Purity (HPLC)>95% after purification
Reaction Temperature110–120°C

Post-Synthesis Chlorination of 7,8-Dimethylquinoline

For substrates where direct cyclocondensation fails to introduce chlorine, a two-step approach is employed:

Step 1: Synthesis of 7,8-Dimethylquinoline

  • Reactants : 2,3-dimethylaniline, malonic acid, POCl₃.

  • Conditions : Reflux in POCl₃ (5 h), followed by alkaline workup.

Step 2: Regioselective Chlorination

  • Reactants :

    • 7,8-Dimethylquinoline (1 mol)

    • Chlorine gas (2.2 mol)

    • Catalyst: 2,2'-azobis(isobutyronitrile) (AIBN, 0.5 wt%)

    • Solvent: o-Dichlorobenzene.

  • Procedure :

    • Heat to 140°C, introduce Cl₂ gas, and maintain at 160°C for 4 h.

    • Quench with nitrogen, distill solvent, and recrystallize from DMSO.

ParameterValueSource
Chlorination Yield85–90%
Selectivity (3,4 vs. 2,4)8:1

Modified Gould-Jacobs Reaction with Directed Chlorination

This method adapts the Gould-Jacobs reaction to incorporate chlorine during cyclization:

Reaction Design

  • Aniline Derivative : 3,4-Dichloro-2-methylaniline (prevents unwanted chlorination post-cyclization).

  • Conditions :

    • Malonic acid (1.1 eq), POCl₃ (15 mL/mmol), reflux (5 h).

    • Column chromatography for purification (hexane:EtOAc = 7:3).

Advantages :

  • Prevents over-chlorination.

  • Achieves 75% yield with >90% regiopurity.

Industrial-Scale Synthesis Using Fatty Acid Solvents

For bulk production, fatty acid solvents enhance reaction efficiency and reduce costs:

Protocol

  • Reactants :

    • 2,3-Dimethylaniline (1 ton)

    • Malonic acid (1.1 tons)

    • Tall oil (fatty acid mixture, 4 tons)

  • Conditions :

    • Heat to 210–220°C for 2 h under nitrogen.

    • Cool to 120°C, dilute with chlorobenzene, and crystallize at 6°C.

MetricIndustrial Performance
Batch Yield90–95%
Purity98% (GC-MS)

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).

  • Eluent : Hexane–ethyl acetate (gradient from 95:5 to 7:3).

  • Recovery : 80–85% of purified product.

Crystallization

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Crystal Quality : Needle-like structures with 99.9% purity (XRD) .

Q & A

Basic Research Questions

Q. What synthesis methods are commonly employed for halogenated dimethylquinolines, and how can reaction conditions be optimized?

  • Methodology: The synthesis of halogenated quinolines typically involves cyclocondensation of substituted anilines with malonic acid derivatives in phosphorus oxychloride (POCl₃). For example, 2,4-Dichloro-7,8-dimethylquinoline is synthesized by refluxing 2,3-dimethylaniline and malonic acid in POCl₃ for 5 hours . For the 3,4-isomer, adjust the starting material to a 3,4-dimethylaniline analog. Optimization includes monitoring reaction time (via TLC), controlling POCl₃ stoichiometry, and using column chromatography (95:5 hexane–EtOAc) for purification .

Q. How is X-ray crystallography utilized to determine the structural parameters of halogenated quinolines?

  • Methodology: Single-crystal X-ray diffraction (SCXRD) is critical. For 2,4-Dichloro-7,8-dimethylquinoline, data collection involves a CCD detector with Mo Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (e.g., SHELX-97) resolves bond lengths, angles, and torsional deviations. Planarity analysis (e.g., r.m.s. fit of 0.063 Å for non-H atoms) and dihedral angles between asymmetric units (e.g., 56.72°) are reported . For the 3,4-isomer, similar protocols apply, but substituent positions may alter π-π stacking distances.

Q. What spectroscopic techniques are essential for characterizing dimethylquinoline derivatives?

  • Methodology: Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystallized samples, SCXRD provides definitive confirmation. In 2,4-Dichloro-7,8-dimethylquinoline, weak intramolecular C–H⋯Cl/N interactions are identified via crystallography, while NMR confirms methyl and aromatic proton environments . For positional isomers, compare NOESY or HSQC spectra to distinguish substituent regiochemistry.

Advanced Research Questions

Q. How do π-π stacking and non-classical interactions influence the solid-state stability of halogenated quinolines?

  • Methodology: Analyze crystallographic data for centroid distances and dihedral angles. In 2,4-Dichloro-7,8-dimethylquinoline, π-π interactions (3.791–3.855 Å) and weak C–H⋯Cl/N bonds stabilize the lattice . For the 3,4-isomer, computational tools like CrystalExplorer can model substituent effects on packing. Compare Hirshfeld surfaces to quantify interaction contributions (e.g., Cl⋯H vs. C–H⋯π contacts) .

Q. What strategies resolve contradictions in crystallographic data between independent studies?

  • Methodology: Cross-validate using multiple refinement software (e.g., SHELXL vs. OLEX2). For 2,4-Dichloro-7,8-dimethylquinoline, SHELXL refinement yielded R = 0.049 and wR = 0.119 . Discrepancies in bond lengths (e.g., C–Cl = 1.73–1.75 Å) may arise from temperature or radiation source differences. Use the Cambridge Structural Database (CSD) to benchmark against analogous structures .

Q. How can computational models predict the biological activity of halogenated quinolines?

  • Methodology: Employ density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals. Quinoline derivatives exhibit antimicrobial activity via enzyme inhibition (e.g., DNA gyrase). For 2,4-Dichloro-7,8-dimethylquinoline, in silico docking (AutoDock Vina) can simulate binding to target proteins, while QSAR models correlate substituent electronegativity with bioactivity .

Q. What role do substituent positions play in the electrochemical properties of dimethylquinolines?

  • Methodology: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) assess redox behavior. For 2,4-Dichloro-7,8-dimethylquinoline, electron-withdrawing Cl groups reduce HOMO-LUMO gaps, enhancing conductivity. Compare with 3,4-isomers using Gaussian09 simulations (B3LYP/6-311+G(d,p)) to map charge distribution and predict reactivity .

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